3-Isothiocyanato-2-methoxypyridine

Overview

Description

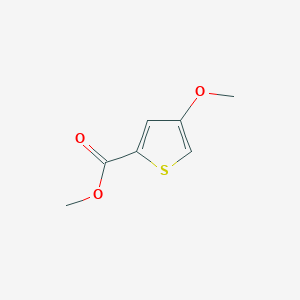

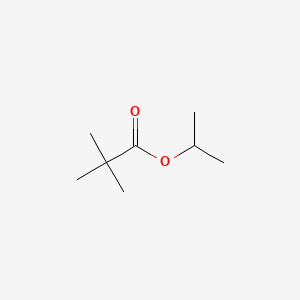

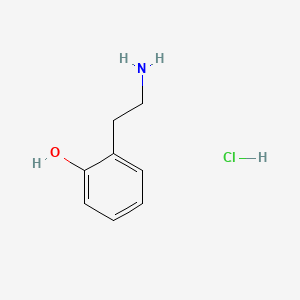

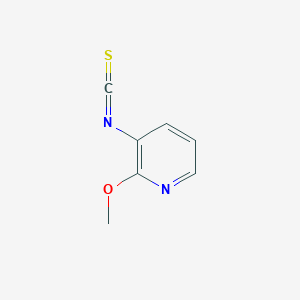

3-Isothiocyanato-2-methoxypyridine is a chemical compound with the molecular formula C7H6N2OS and a molecular weight of 166.20 . It is a derivative of isothiocyanate .

Synthesis Analysis

A novel synthesis of isothiocyanates has been developed via the replacement reaction of phenyl isothiocyanate and the corresponding amines (the amino group of these amines was linked to tertiary carbon or secondary carbon) with dimethylbenzene as solvent .Molecular Structure Analysis

The molecular structure of this compound has been optimized using both DFT and HF methods. The Molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .Chemical Reactions Analysis

3-Isothiocyanato oxindoles have been used in various chemical reactions. For instance, an efficient asymmetric Michael/cyclization cascade reaction of 3-isothiocyanato oxindoles with 3-trifluoroethylidene oxindoles has been revealed . Another study reported Fischer’s base-triggered formal (3+2) cycloadditions with 3-isothiocyanato oxindoles .Scientific Research Applications

Synthesis and Structural Characterization

3-Isothiocyanato-2-methoxypyridine has applications in the synthesis and structural characterization of various chemical compounds. For example, in the study of cobalt(II) isothiocyanato complexes with 4-methoxypyridine (4-MOP) as a co-ligand, these complexes were synthesized and structurally characterized using IR, UV–Vis spectroscopy, and single crystal X-ray diffraction. The study revealed interesting properties such as a metamagnetic transition in one of the synthesized compounds (Mautner et al., 2018).

Deprotonative Metalation

The deprotonative metalation of aromatic compounds, including 2-methoxypyridine, has been studied using mixed lithium–iron combinations. This research provides insights into the reactivity and potential applications of 2-methoxypyridine in the synthesis of various derivatives (Nagaradja et al., 2012).

Conformational Equilibria Studies

Studies on the rotational spectrum of 2-methoxypyridine⋅⋅⋅CO2, including quantum chemical calculations, have provided insights into the conformational equilibria and non-covalent interactions in chemical systems. This research is significant for understanding the interactions and adsorption behaviors of molecules like CO2 (Cheng et al., 2020).

Oligonucleotide Binding Properties

Research involving the synthesis and binding properties of oligonucleotides linked to compounds like 2-Methoxy-6-chloro-9-aminoacridine, which is structurally related to 2-methoxypyridine, has contributed to the understanding of the interaction of these molecules with DNA. Such studies have implications in the field of biochemistry and molecular biology (Asseline et al., 1996).

Microbiological Activity

2-Methoxypyridine derivatives have been synthesized and evaluated for their bacteriostatic or tuberculostatic activity. This research is important for the development of new antimicrobial agents (Miszke et al., 2008).

Catalytic Polymerization

The combination of CH3C(O)Co(CO)3P(o-tolyl)3/m-methoxypyridine has been used as a catalyst for the carbonylative polymerizations of epoxides and N-alkylaziridines. This application demonstrates the versatility of methoxypyridines in polymer synthesis (Liu & Jia, 2004).

Mechanism of Action

Target of Action

Isothiocyanates, a class of compounds to which 3-isothiocyanato-2-methoxypyridine belongs, are known to interact with a variety of biological targets, including proteins and enzymes, affecting their function and activity .

Mode of Action

Isothiocyanates, in general, are known to interact with their targets through covalent bonding, leading to changes in the target’s function

Biochemical Pathways

Isothiocyanates are known to influence various biochemical pathways, including those involved in inflammation and carcinogenesis . More research is needed to identify the specific pathways affected by this compound.

Result of Action

Isothiocyanates are known for their antimicrobial, anti-inflammatory, and antioxidative properties

Future Directions

The use of 3-isothiocyanato oxindoles, including 3-Isothiocyanato-2-methoxypyridine, in chemical reactions has been expanding. For instance, they have been used as acceptor–donor synthons in formal (3+2) cycloadditions . This expands the applicability scope of 3-isothiocyanato oxindoles, which have been limited to behaving as donor/acceptor-based synthons in cycloadditions in previous work .

Properties

IUPAC Name |

3-isothiocyanato-2-methoxypyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2OS/c1-10-7-6(9-5-11)3-2-4-8-7/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTUAFLZKZLLDNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=N1)N=C=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901297102 | |

| Record name | 3-Isothiocyanato-2-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901297102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52023-94-6 | |

| Record name | 3-Isothiocyanato-2-methoxypyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52023-94-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Isothiocyanato-2-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901297102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.